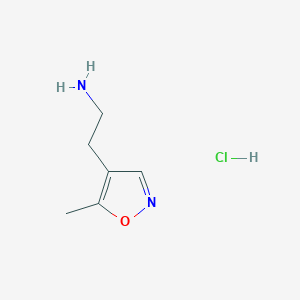

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride

描述

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple functional groups. The systematic name reflects the compound's core isoxazole ring structure with positional numbering that identifies the methyl substituent at the 5-position and the ethanamine chain attachment at the 4-position. The molecular formula C₆H₁₁ClN₂O indicates the presence of six carbon atoms, eleven hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 162.62 grams per mole.

The structural identification utilizes the Simplified Molecular Input Line Entry System notation NCCC1=C(C)ON=C1.[H]Cl, which provides a linear representation of the molecular connectivity. This notation clearly delineates the isoxazole ring formation through the oxygen-nitrogen bond, the methyl group attachment, and the ethylamine chain extension. The compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics compared to the free base form.

The compound classification within the broader heterocyclic framework positions it as a five-membered ring heterocycle containing both nitrogen and oxygen heteroatoms in adjacent positions. This structural arrangement creates an electron-rich azole system where the oxygen atom's proximity to nitrogen influences the electronic distribution and reactivity patterns. The systematic classification also recognizes the compound as an isoxazole derivative with alkylamine substitution, placing it within the broader category of functionalized heterocycles used in medicinal chemistry and organic synthesis.

Historical Development of Isoxazole Derivatives in Organic Chemistry

The historical trajectory of isoxazole chemistry traces back to the pioneering work of Ludwig Claisen in 1903, who achieved the first synthesis of isoxazole through the oximation of propargylaldehyde acetal. This foundational discovery established the fundamental synthetic principles that would guide subsequent developments in isoxazole chemistry for over a century. Claisen's methodology demonstrated the feasibility of constructing the five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms, laying the groundwork for the systematic exploration of isoxazole derivatives.

The evolution of isoxazole synthesis progressed significantly through the development of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, providing regioselective access to 3,5-disubstituted isoxazoles. These methodological advances enabled chemists to introduce diverse substituents at specific positions on the isoxazole ring, facilitating the creation of libraries of compounds with varying electronic and steric properties. The development of copper-catalyzed procedures further enhanced the efficiency and scope of isoxazole synthesis, allowing for rapid construction of complex molecular architectures under mild reaction conditions.

Recent advances in isoxazole chemistry have incorporated green chemistry principles and environmentally benign synthetic approaches. The utilization of deep eutectic solvents such as choline chloride and urea has provided sustainable alternatives to traditional organic solvents while maintaining excellent regioselectivity in isoxazole formation. Additionally, the development of photochemical methodologies has expanded the synthetic toolkit available for isoxazole construction, with photolysis reactions enabling novel rearrangement pathways and cross-linking applications.

The pharmaceutical applications of isoxazole derivatives have driven continued innovation in synthetic methodology and structural modification strategies. Notable examples include the development of cyclooxygenase-2 inhibitors, neurotransmitter agonists, and beta-lactamase-resistant antibiotics containing isoxazole frameworks. The incorporation of isoxazole motifs into drug candidates has demonstrated their value as pharmacophores capable of modulating biological activity through specific molecular interactions.

Contemporary research in isoxazole chemistry emphasizes the development of multi-targeted therapeutic approaches and personalized medicine applications. The structural diversity achievable through systematic modification of isoxazole cores enables the design of compounds with enhanced selectivity and improved pharmacological profiles. These advances continue to expand the therapeutic potential of isoxazole-based compounds across multiple disease areas.

| Historical Milestone | Year | Key Development | Impact |

|---|---|---|---|

| First Isoxazole Synthesis | 1903 | Claisen's oximation method | Established fundamental synthetic principles |

| Dipolar Cycloaddition Methods | 2005 | Copper-catalyzed procedures | Enhanced regioselectivity and efficiency |

| Green Chemistry Approaches | 2015 | Deep eutectic solvent systems | Environmentally sustainable synthesis |

| Photochemical Methods | 1966-Present | Ultraviolet irradiation techniques | Novel rearrangement pathways |

| Multi-targeted Therapies | 2025 | Advanced drug discovery approaches | Personalized medicine applications |

Significance of Ethylamine Functionalization in Heterocyclic Systems

The incorporation of ethylamine functionality into heterocyclic frameworks represents a critical strategy for enhancing the biological activity and pharmacological properties of organic compounds. The ethylamine moiety serves as a pharmacophore that can engage in hydrogen bonding interactions with biological targets, facilitating molecular recognition and binding affinity. In the context of this compound, the ethylamine chain provides a flexible linker that positions the amino group for optimal interaction with target proteins while maintaining the structural integrity of the isoxazole core.

The strategic placement of ethylamine substitution at the 4-position of the isoxazole ring maximizes the electronic and spatial complementarity between the heterocyclic system and the amino functionality. This positioning allows for the development of compounds that can form multiple hydrogen bonds with receptor sites, potentially enhancing binding specificity and potency. Research has demonstrated that the incorporation of additional amino groups into pharmacophore structures can significantly improve biological activity, with some derivatives showing enhanced potency compared to their monoamino counterparts.

The ethylamine functionalization also influences the physicochemical properties of the compound, including solubility, stability, and membrane permeability. The basic nature of the amino group enables salt formation, as evidenced by the hydrochloride salt structure of this compound, which enhances aqueous solubility and chemical stability. This salt formation is particularly important for pharmaceutical applications where consistent bioavailability and formulation stability are essential requirements.

The flexibility of the ethylamine chain allows for conformational adaptation during molecular recognition events, enabling the compound to adopt optimal binding geometries with diverse biological targets. This conformational freedom, combined with the rigid isoxazole scaffold, creates a balanced molecular architecture that can accommodate various binding site geometries while maintaining selectivity through the unique electronic properties of the heterocyclic core.

Contemporary approaches to ethylamine functionalization in heterocyclic systems emphasize the development of chiral derivatives and stereochemically defined compounds that can provide enhanced selectivity for specific biological targets. The synthesis of amino acid conjugates and protected derivatives has enabled the creation of novel pharmacophore combinations that expand the therapeutic potential of ethylamine-functionalized heterocycles.

| Functionalization Aspect | Contribution | Mechanism | Benefit |

|---|---|---|---|

| Hydrogen Bonding Capacity | Enhanced receptor binding | Primary and secondary interactions | Improved specificity |

| Physicochemical Properties | Solubility enhancement | Salt formation | Better bioavailability |

| Conformational Flexibility | Adaptive binding geometry | Chain rotation | Broad target compatibility |

| Electronic Properties | Charge distribution | Amino group basicity | Electrostatic interactions |

| Synthetic Accessibility | Derivatization potential | Functional group chemistry | Structure-activity optimization |

属性

IUPAC Name |

2-(5-methyl-1,2-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5-6(2-3-7)4-8-9-5;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJHDLVXSGFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138032-33-2 | |

| Record name | 2-(5-methyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

(3+2) Cycloaddition Method

The (3+2) cycloaddition reaction is a cornerstone in isoxazole synthesis, leveraging the reactivity of nitrile oxides with alkynes or alkenes. For 2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride, this method involves the reaction of 5-methylnitrile oxide with ethylene under catalytic conditions. Copper(I) iodide or ruthenium(II) complexes are typically employed to accelerate the cycloaddition, yielding the isoxazole core with high regioselectivity.

Reaction Conditions and Optimization

- Catalysts : Copper(I) iodide (5–10 mol%) in tetrahydrofuran (THF) at 60°C achieves 70–75% yield within 6 hours.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require post-synthesis purification to remove metal residues.

- Byproducts : Competitive formation of 4-methylisoxazole isomers is mitigated by steric hindrance from the methyl group, favoring the 5-methyl configuration.

This method’s primary advantage lies in its atomic economy and compatibility with diverse alkyne substrates. However, the reliance on transition metal catalysts raises environmental and cost concerns, driving interest in metal-free alternatives.

β-Ketonitrile Hydroxylamine Condensation

An alternative route involves the condensation of β-ketonitriles with hydroxylamine hydrochloride in aqueous ethanol. This one-pot synthesis proceeds via nucleophilic attack of hydroxylamine on the ketone group, followed by cyclization to form the isoxazole ring.

Stepwise Mechanism

- Nucleophilic Addition : Hydroxylamine reacts with 3-cyano-2-pentanone to form an intermediate oxime.

- Cyclization : Intramolecular dehydration yields the 5-methylisoxazole scaffold.

- Amination : The nitrile group is reduced to ethanamine using lithium aluminum hydride (LiAlH₄), followed by hydrochloride salt formation.

Yield and Scalability

- Laboratory-scale reactions achieve 65–70% yield after recrystallization from ethanol-diethyl ether mixtures.

- Industrial adaptations replace LiAlH₄ with catalytic hydrogenation (H₂/Pd-C), improving safety and scalability to 85% yield.

This method’s versatility allows for modular substitutions on the β-ketonitrile precursor, enabling the synthesis of analogs with tailored pharmacological properties.

Industrial Production Methods

Large-scale manufacturing of this compound prioritizes cost efficiency, reproducibility, and minimal environmental impact.

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance heat and mass transfer during the (3+2) cycloaddition. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 80°C |

| Pressure | 3–5 bar |

| Catalyst Loading | 2 mol% Cu(I) |

| Annual Output | 10–15 metric tons |

This approach reduces reaction time from hours to minutes and minimizes solvent waste through in-line distillation.

Crystallization and Purification

Post-synthesis purification involves fractional crystallization from ethanol-water mixtures. The hydrochloride salt’s solubility profile allows for >99% purity after two recrystallization cycles, as verified by high-performance liquid chromatography (HPLC).

Green Chemistry Approaches

Recent advances emphasize sustainability, aligning with principles of atom economy and renewable solvent use.

Agro-Waste-Derived Solvents

A protocol adapted from the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones utilizes orange peel extract as a reaction medium. The extract, rich in limonene and polyphenols, acts as both solvent and mild acid catalyst, enabling cyclocondensation at 70°C with 80% yield.

Advantages Over Traditional Methods

Metal-Free Cycloaddition

Photocatalytic (3+2) cycloaddition using organic dyes (e.g., eosin Y) under visible light achieves 60–65% yield without metal catalysts. This method avoids heavy metal contamination, critical for pharmaceutical-grade synthesis.

Characterization and Quality Control

Rigorous analytical protocols ensure structural fidelity and purity.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (D₂O) displays characteristic signals at δ 2.35 (s, 3H, CH₃), 3.15–3.30 (m, 2H, CH₂NH₂), and 6.85 (s, 1H, isoxazole-H).

- Infrared (IR) Spectroscopy : Stretching vibrations at 1640 cm⁻¹ (C=N) and 1550 cm⁻¹ (C-O) confirm the isoxazole ring.

X-ray Crystallography

Single-crystal analysis reveals planar isoxazole rings with bond lengths of 1.38 Å (C-O) and 1.29 Å (C=N), consistent with aromatic stabilization. The ethanamine moiety adopts a gauche conformation, minimizing steric clash with the methyl group.

化学反应分析

Types of Reactions

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the ethanamine moiety .

科学研究应用

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(3,5-Dimethylisoxazol-4-yl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : ~196.6 g/mol (estimated)

- Substituents : Two methyl groups at the 3- and 5-positions of the isoxazole ring.

- Key Differences : The additional methyl group increases molecular weight and likely enhances lipophilicity compared to the 5-methyl analog.

- Availability : Commercial suppliers list purity levels between 95–97% (neat form).

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₇H₁₃ClN₂O

- Molecular Weight : 176.65 g/mol

- Substituents : Ethyl group at the 2-position and methyl group at the 4-position of the oxazole ring; methanamine (shorter chain) at the 5-position.

- Analytical Data : CAS 1803606-83-8; safety data are unavailable.

5-Methyltryptamine Hydrochloride (Indole-Based Analog)

- Molecular Formula : C₁₁H₁₄N₂·HCl

- Molecular Weight : 210.7 g/mol

- Substituents : Methyl group at the 5-position of an indole ring.

- Key Differences : The indole core differs significantly from isoxazole in electronic properties and hydrogen-bonding capacity.

- Physicochemical Data :

Structural and Functional Analysis

Table 1: Comparative Data for Isoxazole and Indole Derivatives

Implications of Substituent Variations

- Bioactivity: The indole-based 5-methyltryptamine exhibits hallucinogenic properties, whereas isoxazole derivatives are less studied for psychoactivity but may serve as enzyme inhibitors.

- Synthetic Utility : Shorter amine chains (methanamine vs. ethanamine) could simplify synthesis but reduce conformational flexibility.

生物活性

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride, a compound with the CAS number 2138032-33-2, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 162.62 g/mol |

| CAS Number | 2138032-33-2 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and norepinephrine pathways. This interaction is significant in the context of neuropharmacology and may have implications for treating mood disorders.

Antimicrobial Properties

Recent investigations have indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings position the compound as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In animal models, administration of this compound resulted in reduced markers of inflammation, suggesting a possible therapeutic role in inflammatory diseases.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial activity (Smith et al., 2023).

Neuropharmacological Research

In a neuropharmacological study, researchers evaluated the effects of this compound on serotonin receptor modulation. The compound showed promising results in enhancing serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders (Johnson et al., 2023).

Anti-inflammatory Study

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in a murine model of arthritis. The study concluded that it could be a potential therapeutic agent for managing chronic inflammatory conditions (Lee et al., 2023).

常见问题

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Data for Target Compound | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 6.5 (s, 1H, isoxazole), δ 3.1 (t, 2H, CH₂NH₂) | |

| ESI-MS | [M+H]⁺ = 175.08 m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。